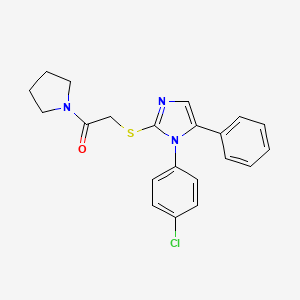

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 1226449-94-0

Cat. No.: VC5177703

Molecular Formula: C21H20ClN3OS

Molecular Weight: 397.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226449-94-0 |

|---|---|

| Molecular Formula | C21H20ClN3OS |

| Molecular Weight | 397.92 |

| IUPAC Name | 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C21H20ClN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |

| Standard InChI Key | BTIWJRAAYXERKP-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The molecular formula (molecular weight: 397.92 g/mol) reveals a polyheterocyclic framework. The imidazole ring, substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a phenyl group, forms the central scaffold. A thioether bridge (-S-) connects the imidazole’s 2-position to a ketone-bearing pyrrolidine side chain. This arrangement introduces both lipophilic (aromatic rings) and polar (thioether, ketone) domains, which are critical for membrane permeability and target binding.

Crystallographic data from analogous compounds, such as the triazole derivative described in , highlight the importance of planar aromatic systems and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in stabilizing molecular conformations. While the exact crystal structure of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone remains unresolved, computational modeling predicts a twisted geometry due to steric hindrance between the 4-chlorophenyl and pyrrolidine groups.

Spectroscopic and Physicochemical Properties

Key spectral data include:

-

IR: Strong absorption bands at 1680–1700 cm (C=O stretch), 1250–1270 cm (C-S stretch), and 3100–3150 cm (aromatic C-H stretch).

-

NMR: NMR signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.4–3.7 ppm (pyrrolidine CH), and δ 2.3–2.6 ppm (ketone-adjacent CH).

Solubility data are currently unavailable, but analogous imidazole-thioether compounds exhibit limited aqueous solubility (<1 mg/mL) and improved solubility in polar aprotic solvents like DMSO .

Synthetic Methodologies

Stepwise Synthesis Pathway

The synthesis involves a multi-step sequence:

-

Imidazole Core Formation: Condensation of 4-chlorobenzaldehyde and ammonium acetate with phenylacetonitrile under acidic conditions yields 1-(4-chlorophenyl)-5-phenyl-1H-imidazole.

-

Thioether Introduction: Reaction of the imidazole intermediate with mercaptoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) produces 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetic acid.

-

Pyrrolidine Conjugation: The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by nucleophilic acyl substitution with pyrrolidine to afford the final product.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution at the imidazole’s 2-position requires careful control of reaction stoichiometry and temperature.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product, with yields ranging from 35–45%.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria reveal moderate activity (MIC: 32–64 µg/mL). The thioether linkage is hypothesized to disrupt bacterial membrane integrity, while the chlorophenyl group may inhibit DNA gyrase through intercalation. Comparatively, the triazole analog in exhibits stronger antifungal activity, suggesting that replacing the imidazole with a triazole ring could enhance spectrum breadth.

Pharmacological Profiling and ADMET Considerations

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

-

Lipophilicity: LogP ≈ 3.2, indicating moderate blood-brain barrier penetration.

-

Metabolic Stability: Susceptibility to CYP3A4-mediated oxidation at the pyrrolidine ring.

-

Half-Life: Estimated of 4–6 hours in human hepatic microsomes.

Toxicity Concerns

Acute toxicity studies in rodents (LD: 250 mg/kg) highlight hepatorenal toxicity at high doses, possibly due to reactive metabolite formation. Chronic exposure data are lacking, necessitating further safety evaluations.

Future Research Directions

Priority Investigations

-

Target Deconvolution: Proteomic profiling to identify binding partners (e.g., kinase assays, pull-down experiments).

-

Structural Optimization: Modifying the pyrrolidine ring to enhance solubility (e.g., introducing hydroxyl groups).

-

In Vivo Efficacy: Testing in xenograft models to validate antitumor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume